1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that is structurally characterized by the tetrahydroquinoline moiety, which is a common feature in many natural products and pharmaceuticals. The compound is of interest due to its potential biological activities and its presence in various synthetic targets for medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including those similar to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to be highly efficient and selective for cis isomers . Another method includes the reduction of cyano derivatives using aluminum hydride to yield aminomethyl-tetrahydroisoquinolines . Improvements in the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been made by employing a process that includes acetylation, cyclization, and reduction, achieving an overall yield of 80.8% . Additionally, one-pot synthesis techniques have been developed, such as the formation of N2-substituted tetrahydroquinoline derivatives in basic ionic liquids .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been investigated through various spectroscopic methods. For instance, the stereochemistry of certain tetrahydroisoquinoline derivatives has been elucidated using NMR spectroscopy, which is crucial for understanding the biological activity of these compounds .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including alkylation at the 1-position, which has been shown to be diastereoselective when using phenylalanine-derived precursors . The electrophilic addition to these compounds can be highly stereoselective, which is important for the synthesis of enantiomerically pure compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the protonation behavior of aminomethyl-tetrahydroisoquinolines has been studied, showing that these compounds are substantially monoprotonated at physiological pH . The methoxylated derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with quaternary ammonium derivatives showing higher affinity compared to tertiary amines . Furthermore, the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been studied, demonstrating stereoselective protection against various neurotoxins, which suggests potential antioxidant properties .
Scientific Research Applications
Endogenous Presence and Parkinsonism
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, as part of the tetrahydroisoquinoline family, has been identified in non-treated rat brain. Its presence suggests a potential role in inducing parkinsonism, a neurodegenerative disorder characterized by motor symptoms (Kohno, Ohta, & Hirobe, 1986).
Synthetic Approaches for Alkaloid Synthesis
- This compound has been involved in synthetic approaches towards naturally occurring alkaloids. These syntheses have applications in developing potential pharmaceuticals and studying complex biological systems (Shahane et al., 2008).
Redox-Neutral Annulations
- Redox-neutral annulations involving 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine have been studied. These reactions involve dual C-H functionalization, a process significant in organic chemistry for constructing complex molecules (Paul, Adili, & Seidel, 2019).
Antioxidant Activities
- Studies have shown that compounds like 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine exhibit antioxidant activities. This is crucial in understanding their potential therapeutic roles in combating oxidative stress-related diseases (Nishiyama et al., 2003).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGAOBAAEGMMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458992 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
CAS RN |
304690-94-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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